N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(m-tolyloxy)acetamide
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Overview
Description
Synthesis Analysis
This involves detailing the methods and processes used to synthesize the compound. It can include the starting materials, reagents, catalysts, and conditions required for the synthesis .Molecular Structure Analysis
This involves determining the 3D structure of the molecule, including the arrangement of atoms and the lengths and angles of chemical bonds . Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. It includes identifying the reactants, products, and conditions of the reaction, as well as the mechanism of the reaction .Physical and Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research has explored the synthesis of novel isoxazolines and isoxazoles from derivatives similar to the specified compound, highlighting the utility in creating new molecular structures with potential biological activities. For instance, the intramolecular cyclization of related compounds in the presence of piperidine and subsequent reactions have led to new isoxazolines and isoxazoles, characterized by NMR, IR, and HRMS techniques, indicating the compound's relevance in synthesizing diverse heterocyclic structures (Rahmouni et al., 2014).
Antimicrobial Activity
Compounds derived from similar pyrazolo[3,4-d]pyrimidines have been synthesized and evaluated for their antimicrobial properties. This research direction signifies the compound's potential in contributing to the development of new antimicrobial agents, showing the broad applicability of these derivatives in addressing microbial resistance (Bondock et al., 2008).
Neuroinflammation Imaging
Novel pyrazolo[1,5-a]pyrimidines closely related to the specified compound have been synthesized and evaluated for binding to the translocator protein 18 kDa (TSPO), a biomarker of neuroinflammatory processes. This research underscores the compound's potential utility in neuroimaging and diagnosing neuroinflammatory diseases, with derivatives showing high affinity for TSPO and successful in vivo imaging of neuroinflammation (Damont et al., 2015).
Antitumor Activity
Several studies have focused on synthesizing new pyrazolo[3,4-d]pyrimidine derivatives and evaluating their in vitro antitumor activity. Such research suggests the potential of compounds related to the specified chemical in the development of anticancer agents, with certain derivatives showing activity against human breast adenocarcinoma cell lines (El-Morsy et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-[1-(3,4-dimethylphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-2-(3-methylphenoxy)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N7O3/c1-15-6-5-7-20(10-15)36-14-23(34)28-22-12-18(4)31-33(22)26-29-24-21(25(35)30-26)13-27-32(24)19-9-8-16(2)17(3)11-19/h5-13H,14H2,1-4H3,(H,28,34)(H,29,30,35) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BESQGEVPILSWDK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC(=NN2C3=NC4=C(C=NN4C5=CC(=C(C=C5)C)C)C(=O)N3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N7O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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